5-Cyclopropoxy-2,4-diisopropylpyridine
Description
5-Cyclopropoxy-2,4-diisopropylpyridine is a substituted pyridine derivative featuring a cyclopropoxy group at the 5-position and isopropyl substituents at the 2- and 4-positions. This structural motif confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and catalysis.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-2,4-di(propan-2-yl)pyridine |
InChI |
InChI=1S/C14H21NO/c1-9(2)12-7-13(10(3)4)15-8-14(12)16-11-5-6-11/h7-11H,5-6H2,1-4H3 |
InChI Key |
OLHPMDOPKMCLTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC=C1OC2CC2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2,4-diisopropylpyridine typically involves the introduction of cyclopropoxy and diisopropyl groups onto a pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, using high-efficiency catalysts and controlled reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2,4-diisopropylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-Cyclopropoxy-2,4-diisopropylpyridine has several applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2,4-diisopropylpyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. These interactions can influence various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analogues
A. 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)
- Core Structure : Pyrimidine (6-membered ring with two nitrogen atoms) vs. pyridine (6-membered ring with one nitrogen).
- Substituents : Chloro and methyl groups at positions 2 and 6, with a carboxylic acid at position 3. This contrasts with the cyclopropoxy and isopropyl groups in 5-Cyclopropoxy-2,4-diisopropylpyridine.
- Reactivity : The carboxylic acid group in the pyrimidine derivative enables hydrogen bonding and salt formation, whereas the cyclopropoxy group in the pyridine derivative may enhance lipophilicity and metabolic stability .
B. (5S)-5-({[6-(2-Cyclopropylpyrimidin-5-yl)-3,4-dihydroisoquinolin-2(1H)-yl]sulfonyl}methyl)-5-ethylimidazolidine-2,4-dione
- Core Structure: Pyrimidine fused with isoquinoline and imidazolidinedione moieties.
- Substituents : A cyclopropyl group on the pyrimidine ring and a sulfonylmethyl-imidazolidinedione side chain. Unlike this compound, this compound features a sulfonamide linkage, which is critical for protease inhibition in drug design .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
